parthenolide

Description

Historical Context and Discovery in Natural Product Chemistry

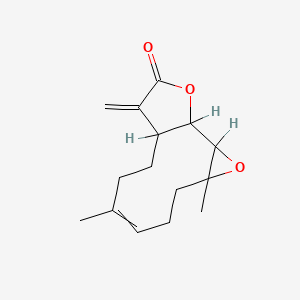

Parthenolide (B1678480), a sesquiterpene lactone, is a naturally occurring compound that has garnered significant attention in the scientific community. frontiersin.orgnih.gov Its isolation and identification in the 1960s marked a notable point in natural product chemistry. numberanalytics.com This discovery paved the way for extensive research into its biological activities. frontiersin.org this compound is characterized by a germacrane (B1241064) skeleton, an α-methylene-γ-lactone ring, and an epoxide group, which are believed to be crucial for its biological effects. frontiersin.orgnih.govfrontiersin.org

The compound was initially isolated from plants belonging to the Asteraceae and Magnoliaceae families. frontiersin.orgresearchgate.net Specifically, it was identified as a major bioactive component of feverfew (Tanacetum parthenium). frontiersin.orgresearchgate.nettaylorandfrancis.com The study of sesquiterpene lactones, like this compound, has been a significant area of natural product chemistry since the 1970s, recognized for their diverse biological properties, including anti-inflammatory and cytotoxic effects. frontiersin.org

Botanical Origin and Ethnomedicinal Significance in Research Context

This compound is primarily derived from the feverfew plant (Tanacetum parthenium), a member of the daisy family (Asteraceae). frontiersin.orgnumberanalytics.comnih.gov This herb has a long history of use in traditional medicine, particularly by ancient Greek and early European herbalists. researchgate.netnih.gov Its name, "feverfew," is derived from the Latin "febrifugia," meaning "fever reducer," highlighting one of its traditional applications. numberanalytics.com

The ethnomedicinal uses of feverfew have been a driving force behind scientific investigation into its constituents. Traditional applications include the treatment of a wide array of ailments such as fever, migraine headaches, rheumatoid arthritis, stomach aches, and toothaches. nih.govresearchgate.netnih.gov The plant's leaves and flowers are the primary parts used for medicinal preparations and contain the highest concentrations of this compound. taylorandfrancis.commdpi.com The well-documented traditional use of feverfew for conditions associated with inflammation and pain prompted researchers to investigate its active compounds, leading to the identification of this compound as a key player. researchgate.netmdpi.com

This compound's Prominence in Modern Chemical Biology and Preclinical Pharmacological Research

In recent years, this compound has become a prominent subject in chemical biology and preclinical pharmacological research due to its wide range of biological activities. frontiersin.orguac.pt It is particularly noted for its anti-inflammatory and anticancer properties. frontiersin.orgmedicalnewstoday.com A significant body of research has focused on its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival. frontiersin.orgmdpi.comomicsonline.orgnih.gov By inhibiting NF-κB, this compound can reduce the production of pro-inflammatory molecules. numberanalytics.commdpi.com

This compound has also been identified as the first small molecule capable of targeting cancer stem cells. frontiersin.orgfrontiersin.org Preclinical studies have demonstrated its potential to induce apoptosis (programmed cell death) in various cancer cell lines, including those of leukemia, breast cancer, and lung cancer. frontiersin.orgnih.gov Researchers are actively exploring its efficacy in combination with other anticancer agents to enhance therapeutic outcomes and overcome drug resistance. frontiersin.orgnih.gov The development of more soluble and stable derivatives of this compound, such as dimethylaminothis compound (B10826480) (DMAPT), is also an active area of research to improve its potential for clinical applications. ebi.ac.uk

Current Research Landscape and Emerging Academic Themes for the Compound

The current research landscape for this compound is dynamic and expanding. A bibliometric analysis of research from 2002 to 2022 indicates a growing interest in its therapeutic potential for tumors, autoimmune diseases, and inflammatory conditions. nih.gov Emerging themes in this compound research include its application in novel drug delivery systems and its synergistic effects with other drugs. researchgate.netuac.pt

Key areas of contemporary research include:

Oncology: A major focus remains on this compound's anticancer mechanisms, particularly its ability to selectively target cancer stem cells and its use in combination therapies for various malignancies, including hematological cancers. frontiersin.orgfrontiersin.orgnih.govcjnmcpu.com

Inflammation: Research continues to explore its anti-inflammatory effects and the underlying molecular mechanisms, with potential applications in treating chronic inflammatory diseases like arthritis and periodontal disease. frontiersin.orgtandfonline.com

Structural Modification and Drug Delivery: To overcome challenges like poor solubility and bioavailability, researchers are developing novel derivatives and nanoformulations of this compound to enhance its therapeutic efficacy. cjnmcpu.comtandfonline.com For example, a derivative known as ACT001 has been granted orphan drug status for glioma treatment and is undergoing clinical trials. mdpi.com

Chemical Synthesis and Target Identification: Advanced synthetic methods are being developed to create this compound analogs, which helps in understanding structure-activity relationships and identifying specific molecular targets. nih.govacs.orgrsc.org

The ongoing research aims to translate the promising preclinical findings into effective therapeutic strategies for a range of diseases. uac.pt

Structure

3D Structure

Properties

IUPAC Name |

4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEXNACQROZXEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860250 | |

| Record name | 1a,5-Dimethyl-8-methylidene-2,3,6,7,7a,8,10a,10b-octahydrooxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29552-41-8, 20554-84-1 | |

| Record name | 1a,5-Dimethyl-8-methylidene-2,3,6,7,7a,8,10a,10b-octahydrooxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1aR-(1aR*,4E,7aS*,10aS*,-10bR*)]-2,3-6,7,7a,8,10a,10b-Octahydro-1a,5-dimethyl-8-methyleneoxireno[9,10]cyclodeca[1,2-b]furan-9(1aH)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Advanced Synthetic Methodologies

Elucidation of Parthenolide's Proposed Biosynthetic Pathway

The biosynthesis of This compound (B1678480) in plants, particularly in feverfew (Tanacetum parthenium), begins with common isoprenoid precursors and proceeds through a series of specific, enzyme-catalyzed transformations. Research combining cDNA library sequencing, co-expression analysis, and metabolomics has successfully identified the key genes and enzymes required for its formation researchgate.netnih.gov. The entire pathway has been reconstituted in Nicotiana benthamiana, confirming the function of the identified enzymes researchgate.netnih.gov.

The journey to this compound begins with farnesyl pyrophosphate (FPP), a central intermediate in terpene biosynthesis. A series of four key enzymatic steps transforms FPP into this compound. The immediate precursor to this compound is costunolide (B1669451), another bioactive sesquiterpene lactone nih.govresearchgate.netresearchgate.net.

The proposed biosynthetic pathway is as follows:

Farnesyl Pyrophosphate (FPP) to Germacrene A : The first dedicated step is the cyclization of FPP to (+)-germacrene A. This reaction is catalyzed by the enzyme (+)-germacrene A synthase (GAS) researchgate.netresearchgate.netresearchgate.net.

Germacrene A to Germacra-1(10),4,11(13)-trien-12-oic acid : Germacrene A undergoes a series of oxidation steps to form germacrene A acid. This conversion is handled by a single cytochrome P450 enzyme, germacrene A oxidase (GAO) researchgate.netnih.gov.

Germacra-1(10),4,11(13)-trien-12-oic acid to Costunolide : The subsequent step involves the hydroxylation of germacrene A acid followed by lactonization to form the characteristic γ-butyrolactone ring of costunolide. This is catalyzed by costunolide synthase (COS), another cytochrome P450 enzyme researchgate.netnih.gov.

Costunolide to this compound : The final step is the epoxidation of the C4-C5 double bond of costunolide to yield this compound nih.gov. This transformation is catalyzed by this compound synthase (PTS), also a member of the cytochrome P450 family researchgate.netnih.gov.

Table 1: Key Enzymes in the Biosynthesis of this compound

Enzyme Abbreviation Enzyme Class Function in Pathway (+)-Germacrene A synthase GAS Sesquiterpene synthase Catalyzes the cyclization of FPP to form (+)-germacrene A. Germacrene A oxidase GAO Cytochrome P450 Oxidizes germacrene A to germacrene A acid. Costunolide synthase COS Cytochrome P450 Converts germacrene A acid into costunolide. This compound synthase PTS Cytochrome P450 Catalyzes the final epoxidation of costunolide to form this compound.

The production of this compound in Tanacetum parthenium is not static and can be influenced by external stimuli, suggesting a complex regulatory network at the genetic level. Studies have shown that the application of elicitors, such as methyl jasmonate (MJ) and salicylic acid (SA), can significantly increase this compound accumulation nih.govresearchgate.net.

Treatment with these elicitors has been shown to up-regulate the expression of key biosynthetic genes, particularly germacrene A synthase (GAS) nih.govresearchgate.net. For instance, this compound content in feverfew leaves reached its peak 24 hours after treatment with methyl jasmonate or salicylic acid, with increases of 3.1-fold and 1.96-fold compared to control plants, respectively nih.govresearchgate.net. This indicates that the biosynthesis is, at least in part, regulated by plant defense signaling pathways. The identification of the pathway genes themselves was facilitated by co-expression analysis, which demonstrated that the genes for GAS, GAO, COS, and PTS have similar expression patterns that correlate with this compound accumulation during flower development researchgate.netresearchgate.net.

Total Synthesis Approaches to this compound

The chemical synthesis of this compound is a significant challenge due to its ten-membered carbocyclic ring, multiple stereocenters, and reactive functional groups, including an epoxide and an α-methylene-γ-butyrolactone moiety. Despite these hurdles, several total syntheses have been accomplished, showcasing diverse and innovative strategies.

Retrosynthetic analysis of this compound typically involves simplifying the molecule by strategically "disconnecting" key bonds to reveal simpler, more accessible starting materials. Common strategies focus on the formation of the challenging ten-membered germacrane (B1241064) ring and the stereocontrolled installation of the lactone and epoxide.

Key disconnections often include:

Macrocyclization : The ten-membered ring is frequently formed in a late-stage macrocyclization step. Various reactions have been employed for this purpose, including intramolecular Barbier reactions acs.orgnih.gov, and intramolecular sulfone allylations nih.govrsc.org.

Lactone Formation : The α-methylene-γ-butyrolactone ring can be disconnected to an acyclic precursor. This functionality is often installed late in the synthesis due to its reactivity nih.govrsc.org.

Ring-Enlarging Rearrangements : Some approaches have utilized ring-enlarging strategies, such as an oxy-Cope rearrangement, to construct the ten-membered ring from a smaller cyclic precursor nih.gov.

Controlling the absolute and relative stereochemistry of the multiple chiral centers in this compound is a critical aspect of its total synthesis. Chemists have employed a range of stereoselective and enantioselective methods to achieve this control.

One notable advancement is the use of a 2-(silyloxymethyl)allylboration of aldehydes to enable stereoselective access to the α-(exo)-methylene γ-butyrolactone moiety under mild conditions nih.govrsc.orgrsc.orgscispace.com. This method has been successfully applied to the enantioselective total synthesis of both natural (–)-parthenolide and its unnatural (+)-enantiomer nih.govrsc.orgrsc.org. The stereocontrol in this key step is often directed by existing stereocenters in the aldehyde precursor, such as an adjacent epoxide group, which provides high levels of 1,2-asymmetric induction nih.govrsc.orgscispace.com. Other proposed strategies have focused on different key steps for stereocontrol, such as diastereoselective epoxidation and diastereoselective iodolactonization uniroma1.it.

Recent Advances : A major advance of total synthesis is that it provides access to unnatural stereoisomers and specifically designed analogues of this compound, which are crucial tools for studying its mechanism of action and structure-activity relationships acs.orgnih.govrsc.org. For instance, by synthesizing both enantiomers and other diastereomers, researchers were able to demonstrate that only the natural (–)-parthenolide showed potent and selective inhibition of tubulin carboxypeptidase activity nih.govrsc.org. Furthermore, chemoenzymatic strategies are emerging, using engineered P450 enzymes for late-stage C-H functionalization of the this compound scaffold to generate novel derivatives that would be difficult to access through traditional chemical methods nih.gov.

Table 2: Summary of Selected this compound Total Synthesis Strategies

Key Strategy Reported Steps Overall Yield Key Features Intramolecular Sulfone Allylation & Allylboration 16 4.3% Enantioselective synthesis of (+)- and (–)-parthenolide; stereocontrolled lactone formation.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE3diGwR_dpFXQhILNCBe5Ol7EPOwSomz1-KE98IPoAV2s96nlo8MrDNF4vDQHHxnRJfoC3I7eDvGafVs6VatqstwXKAIZLD5cUmlFSbkTeEBXLJ_x1nK3evTOH-DNjBn-1O64wznTlnbWe9QE%3D)][ rsc.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgBx8oz37wsLSMwjACbdj3DrH_mAhl-ZyBv1J6Lwegyz_COQYt0QeAt7O3f1Upi7-48brIkrZ85AsxE7Kc8-lh7ivaECW0cCk-DdpbyWLEm80ojd2UDmaOR2ciQ7pkhSc7E2yDcTuXdSKfA3ZgjzG-dvcZfOAp9kKg)] Macrocyclic Stereocontrolled Barbier Reaction Not specified Not specified Formation of the 10-membered ring; synthesis of analogues.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpQy-0jYklP8V51F-k2YZStW0LjOuRy38FZt40_Ic6WE86QmKE7zRvz06iXWfi-BDuuXPyyGVE0QEJoAP2wa4L-Pkpy9PeWWLjy-oN6caawswJfGpc_z3fd8JrxwOdBxTToLtdHWOX_4w%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGIWu331fPPfqKnHKGmVJlhbINp0j-wlNdvCdA_hPUFw30BmIvzpuY3-y2uOEajyyJxJZc2-0E-fK2Xu6mHypB_TtoW8NzHi00xZlxa6mujBEFT7vhmVZChkPzVjkR7zVcgnwR5)] [2,3]-Wittig Ring Contraction & Iodocarbonate Cyclization 13 1.75% Synthesis of an unnatural diastereomer, (±)-4,5-dia-parthenolide.[ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEj1tIvskxdRdQX7m38U9MHMY-ArnKUhE3NlietePtE8b86014mkTdrM-vUX6dLp5uFeu0MvfTDmR_5Vh1wvgv3S25gmaTNkHfh0xrxTjSFLzgkfpwPkv2hcE1W-6zhQKenJZQUCuw06n_9Bw%3D%3D)]

Semi-Synthetic Derivatization Strategies

This compound, a sesquiterpene lactone primarily sourced from the feverfew plant (Tanacetum parthenium), has garnered significant attention for its diverse pharmacological activities. cjnmcpu.comresearchgate.net However, its inherent limitations, such as poor water solubility and bioavailability, have necessitated the development of semi-synthetic derivatization strategies to enhance its therapeutic potential. cjnmcpu.com These strategies focus on chemically modifying the this compound scaffold to improve its physicochemical properties and biological activity.

Chemical Modification of this compound Scaffold for Enhanced Properties

The chemical structure of this compound, featuring an α-methylene-γ-lactone ring and an epoxide group, offers several reactive sites for modification. nih.gov These functionalities are crucial for its biological activity, as they can interact with nucleophilic sites on cellular proteins. nih.gov Semi-synthetic modifications aim to retain or enhance this reactivity while improving drug-like properties.

Key modification strategies include:

Modification of the α-methylene-γ-lactone moiety: This group is a primary target for Michael addition reactions. The introduction of amines, thiols, and other nucleophiles can lead to derivatives with increased solubility and altered biological activity. nih.gov For instance, the addition of a dimethylamino group to create dimethylaminothis compound (B10826480) (DMAPT) significantly improves water solubility. nih.gov

Reactions involving the epoxide ring: The epoxide can be opened to introduce new functional groups. For example, replacement of the epoxide with a cyclopropyl (B3062369) moiety has been explored to create potentially more stable analogs. researchgate.net

Modifications at other positions: Late-stage C-H functionalization, often mediated by P450 enzymes, has enabled the introduction of hydroxyl groups at the C9 and C14 positions. nih.gov These hydroxylated derivatives can then be further functionalized to produce a range of analogs with enhanced potency. nih.gov For example, esterification of the C14 hydroxyl group has yielded derivatives with improved anti-leukemic activity. bohrium.com

Transannular cyclization/rearrangement: Under acidic conditions, this compound can undergo electrophilic transannular cyclization to yield guaianolide-type sesquiterpene lactones like micheliolide. cjnmcpu.com

These chemical modifications have led to the generation of numerous this compound derivatives with improved properties, such as enhanced solubility and increased potency against various cancer cell lines. cjnmcpu.comnih.gov

Table 1: Examples of Semi-Synthetic this compound Derivatives and their Modifications

| Derivative Name | Modification Strategy | Enhanced Property |

| Dimethylaminothis compound (DMAPT) | Michael addition of dimethylamine (B145610) to the α-methylene-γ-lactone | Increased water solubility |

| C9- and C14-hydroxythis compound | P450-mediated C-H functionalization | Introduction of new functionalization sites for further derivatization |

| C14-ester derivatives | Esterification of C14-hydroxythis compound | Improved anti-leukemic activity |

| Micheliolide | Acid-catalyzed transannular cyclization | Altered scaffold, leading to different biological activity profiles |

| Cyclopropyl analogue | Replacement of the epoxide with a cyclopropyl group | Increased stability |

Targeted Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

The synthesis of a diverse library of this compound analogs is crucial for understanding the relationship between the compound's structure and its biological activity. SAR studies help to identify the key pharmacophoric features responsible for its therapeutic effects and guide the design of more potent and selective derivatives.

Key findings from SAR studies on this compound analogs include:

The α-methylene-γ-lactone ring is essential for activity: The reactivity of this Michael acceptor is critical for the covalent modification of target proteins. nih.gov Derivatives where this group is modified or removed often show significantly reduced activity.

The epoxide group contributes to potency: Replacement of the epoxide oxygen with a carbon atom has been shown to decrease anticancer activity, suggesting the importance of this moiety. researchgate.net

Modifications at C9 and C14 can enhance potency: Studies have shown that both the C9 and C14 positions are "hot spots" for improving the antileukemic potency of this compound. nih.gov The introduction of various functional groups at these positions has led to analogs with significantly improved activity compared to the parent compound. nih.govresearchgate.net For instance, certain C14-ester derivatives have demonstrated potent and selective activity against acute myeloid leukemia (AML) cells. bohrium.com

Stereochemistry influences bioactivity: The stereoselective total synthesis of this compound and its stereoisomers has revealed that the biological activity is dependent on the specific stereochemical configuration.

Table 2: Structure-Activity Relationship (SAR) Insights from this compound Analogs

| Structural Feature | Importance for Activity |

| α-methylene-γ-lactone ring | Essential for covalent modification of target proteins and biological activity. |

| Epoxide group | Contributes significantly to anticancer potency. |

| C9 and C14 positions | Modifications at these sites can lead to enhanced biological activity. |

| C14 methyl group | May be important for high anticancer activity. researchgate.net |

| Lactone moiety | Replacement with a lactam moiety greatly decreases anticancer activity. researchgate.net |

Through the systematic synthesis and biological evaluation of this compound analogs, researchers continue to elucidate the structural requirements for its potent and selective biological activities, paving the way for the development of novel therapeutic agents. researchgate.net

Molecular Mechanisms and Cellular Target Identification

Modulation of Key Intracellular Signaling Cascades

Parthenolide (B1678480), a sesquiterpene lactone, exerts its biological effects by modulating multiple intracellular signaling pathways critical for cell survival, proliferation, and inflammation. Its ability to interact with and inhibit key proteins in these cascades underlies its diverse pharmacological activities.

One of the most extensively documented mechanisms of this compound is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. spandidos-publications.comahajournals.org NF-κB is a crucial transcription factor family that regulates genes involved in inflammation, immune responses, and cell survival. frontiersin.org In many pathological states, including various cancers and inflammatory diseases, NF-κB is constitutively active. mdpi.com this compound intervenes at critical steps to suppress this activation.

The primary mechanism by which this compound inhibits the NF-κB pathway is by targeting the IκB kinase (IKK) complex. frontiersin.orgnih.govnih.gov The IKK complex, consisting of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO, is responsible for phosphorylating the inhibitory IκB proteins. mdpi.com This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus. frontiersin.org

This compound has been shown to directly bind to and inhibit IKKβ, a critical kinase subunit for cytokine-mediated NF-κB activation. capes.gov.brdiva-portal.org This interaction is mediated by its α-methylene-γ-lactone moiety, which covalently binds to Cysteine-179 within the activation loop of IKKβ, thereby abolishing its kinase activity. capes.gov.brdiva-portal.orgresearchgate.net By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα. nih.govaai.orgoup.com This leads to the stabilization and accumulation of IκBα in the cytoplasm, which in turn sequesters NF-κB, preventing its activation. nih.govnih.gov Some studies have demonstrated that this compound prevents the TNF-α-induced activation of both IKKα and IKKβ. mdpi.comaai.org This inhibition of the IKK complex disrupts the recruitment of IKK to the TNF receptor, blocking the downstream signaling cascade. oup.com

Table 1: Research Findings on this compound's Inhibition of IKK Activity

| Cell Line/Model | Stimulus | Key Findings | Reference |

|---|---|---|---|

| Cystic Fibrosis Cell Lines | IL-1β / TNF-α | This compound inhibited IKK complex activity, preventing IκBα degradation. | nih.govnih.gov |

| HeLa Cells | TNF-α | This compound did not directly inhibit immunoprecipitated IKKα or IKKβ in vitro, suggesting it targets a component upstream or within the IKK complex in the cell. | aai.org |

| HeLa Cells | MEKK1 / NIK | This compound inhibited IKK activity induced by overexpression of MEKK1 and NIK. | researchgate.netaai.org |

| Human Pancreatic Cancer Cells | Gemcitabine (B846) | This compound suppressed NF-κB activity enhanced by gemcitabine resistance. | nih.gov |

| A549 (Lung Carcinoma) | Taxol | This compound inhibited Taxol-induced activation of IKK. | aacrjournals.org |

| Primary AML Cells | --- | This compound inhibited NF-κB, indicated by loss of phosphorylation on the p65 subunit. | nih.govashpublications.org |

As a direct consequence of IKK inhibition and IκBα stabilization, this compound effectively suppresses the nuclear translocation of NF-κB, primarily the p65 (RelA) subunit. nih.govmdpi.comoup.com By keeping NF-κB sequestered in the cytoplasm, this compound prevents it from reaching its target genes in the nucleus. ahajournals.orgmdpi.com Studies using immunofluorescence and cell fractionation have consistently shown a marked reduction in nuclear p65 levels in various cell types, including cancer cells and vascular smooth muscle cells, following treatment with this compound. ahajournals.orgoup.comnih.govnih.gov

This compound is also a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is aberrantly activated in many cancers and inflammatory conditions. nih.govnih.govmdpi.com STAT proteins are activated via phosphorylation by Janus kinases (JAKs), which are themselves activated by cytokine receptors. mdpi.commdpi.com

Research indicates that this compound can inhibit the STAT3 pathway at multiple levels. A primary mechanism is the direct inhibition of JAKs. nih.govnih.gov this compound has been shown to be a covalent, pan-JAK inhibitor, directly interacting with and inactivating these kinases. nih.gov It covalently modifies multiple cysteine residues on JAK2, a key upstream kinase for STAT3, thereby suppressing its kinase activity. nih.govnih.govdntb.gov.uamdpi.com This inhibition of JAKs prevents the subsequent phosphorylation of STAT3 on the critical Tyr705 residue. mdpi.comresearchgate.net

By blocking STAT3 phosphorylation, this compound prevents its dimerization, a necessary step for its translocation into the nucleus. mdpi.comresearchgate.net Consequently, the transcriptional activity of STAT3 is inhibited, leading to the downregulation of its target genes, which include anti-apoptotic proteins like Bcl-2 and Bcl-xL, and cell cycle regulators like cyclin D1. spandidos-publications.commdpi.com Some evidence also suggests that this compound can prevent the DNA binding activity of STAT1 and STAT3, adding another layer to its inhibitory effect on this pathway. frontiersin.org

Table 2: Research Findings on this compound's Disruption of the STAT3 Pathway

| Cell Line/Model | Key Findings | Reference |

|---|---|---|

| HepG2/STAT3 Cells | This compound inhibited IL-6-induced STAT3-responsive luciferase activity and STAT3 Tyr705 phosphorylation. | mdpi.com |

| MDA-MB-231 Cells | This compound directly inhibited JAK2 kinase activity in vitro. | mdpi.com |

| Various Cancer Cells | This compound covalently modified cysteine residues on JAK2, suppressing its kinase activity. | nih.govnih.govdntb.gov.ua |

| SGC-7901/DPP Gastric Cancer Cells | This compound inhibited STAT3 phosphorylation and modulated downstream proteins (cyclin D1, p21, Bcl-2, Bcl-xL). | spandidos-publications.commdpi.com |

| Rat Model of Left Ventricular Hypertrophy | This compound abolished angiotensin II-induced activation of STAT3 (phosphorylation at Tyr705 and Ser727). | nih.gov |

This compound exhibits complex interactions with the Mitogen-Activated Protein Kinase (MAPK) pathways, which include c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK. These pathways are crucial in translating extracellular signals into cellular responses like proliferation, differentiation, and apoptosis. The effect of this compound on these pathways can be cell-type and context-dependent.

In some contexts, this compound appears to inhibit MAPK pathways. For instance, one study found that this compound prevented the activation of p38 MAPK. aai.org However, a more commonly reported phenomenon is the activation, specifically of the JNK pathway. mdpi.com Several studies have shown that this compound markedly enhances and sustains the activation of JNK, particularly in the context of TNF-α stimulation. oup.com This sustained JNK activation is often linked to the pro-apoptotic effects of this compound. mdpi.comoup.com For example, the sensitization of cancer cells to TNF-α-induced apoptosis by this compound is attributed to both the suppression of NF-κB and the sustained activation of JNK. oup.com

The crosstalk is evident as the inhibition of NF-κB by this compound can lead to a compensatory or synergistic activation of other pathways. The interplay between NF-κB and MAPK pathways is critical in determining cell fate. While NF-κB is generally a pro-survival signal, sustained JNK activation is often a pro-apoptotic signal. By shifting the balance—inhibiting NF-κB while promoting JNK—this compound can push cells towards apoptosis. oup.com

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling axis that promotes cell growth, survival, and proliferation and is often hyperactivated in cancer. exp-oncology.com.ua this compound's interaction with this pathway is multifaceted.

Several studies report that this compound inhibits the PI3K/Akt/mTOR pathway. omicsonline.org In cervical and breast cancer cells, this compound treatment has been shown to decrease the expression and/or phosphorylation of key components like PI3K, Akt, and mTOR. researchgate.netnih.govresearchgate.net This inhibition is sometimes linked to the upregulation of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway. researchgate.netnih.gov The suppression of this axis by this compound contributes to its ability to induce both apoptosis and autophagy. researchgate.netnih.gov

Conversely, other research, particularly in the context of acute myeloid leukemia (AML), has found that this compound treatment can induce the activation of the PI3K/mTOR pathway. ashpublications.org This activation, evidenced by increased phosphorylation of Akt and the mTOR target p70S6K, is proposed to be a cytoprotective or resistance mechanism that cells evoke in response to the cellular stress caused by this compound's inhibition of NF-κB. nih.govashpublications.org This finding is significant because it suggests that combining this compound with PI3K or mTOR inhibitors could be a synergistic strategy to overcome this protective response and enhance its anti-cancer effects. mdpi.comnih.govashpublications.org

Table 3: Research Findings on this compound's Regulation of the PI3K/Akt/mTOR Axis

| Cell Line/Model | Key Findings | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | This compound suppressed the PI3K/Akt signaling pathway, inhibited mTOR, and activated PTEN, leading to apoptosis and autophagy. | nih.govresearchgate.net |

| Breast Cancer Cells | This compound suppressed the levels of PI3K, Akt, p-Akt, and mTOR. | researchgate.net |

| Primary AML Cells | This compound treatment induced the phosphorylation of p70S6K and Akt, indicating activation of the PI3K/mTOR pathway. | nih.govashpublications.org |

| U937 (Leukemia) Cells | This compound treatment decreased mRNA expression of AKT1 and mTOR. | exp-oncology.com.ua |

JAK/STAT Signaling Modulation

This compound has been identified as a modulator of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway, which is crucial for regulating cellular processes like proliferation, differentiation, apoptosis, and inflammation. mdpi.comnih.gov Aberrant activation of this pathway is frequently associated with various cancers. nih.gov this compound exerts its inhibitory effects at multiple levels of the JAK/STAT cascade. mdpi.com

One of the primary mechanisms is the direct inhibition of Janus kinases (JAKs). mdpi.com this compound acts as a covalent pan-JAK inhibitor. nih.govmdpi.com It has been shown to directly interact with JAKs, including JAK1, JAK2, and Tyk2, and covalently bind to specific cysteine residues within these proteins. nih.govresearchgate.net This covalent modification leads to the inactivation of their enzymatic kinase activity. nih.govmdpi.com For instance, in JAK2, this compound targets cysteine residues Cys178, Cys243, Cys335, and Cys480. nih.gov This binding is selective, as it preferentially targets JAKs over other abundant cellular proteins like tubulin and actin. nih.gov

By inhibiting JAKs, this compound prevents the subsequent phosphorylation and activation of STAT proteins, particularly STAT3. mdpi.comresearchgate.net The phosphorylation of STATs is a critical step that allows them to dimerize, translocate to the nucleus, and act as transcription factors for various target genes, many of which are anti-apoptotic and promote cell survival. mdpi.com By blocking STAT3 phosphorylation on Tyr705, this compound prevents its dimerization and nuclear translocation, thereby inhibiting STAT3-dependent gene expression. ashpublications.org This inhibition of the JAK/STAT pathway contributes significantly to the anti-inflammatory and anti-cancer properties of this compound. nih.govmdpi.com

| Target | Mechanism of Action | Outcome | References |

| JAKs (JAK1, JAK2, Tyk2) | Covalent binding to cysteine residues (e.g., Cys178, Cys243, Cys335, Cys480 in JAK2) | Inhibition of kinase activity | mdpi.com, nih.gov |

| STAT3 | Inhibition of tyrosine phosphorylation (Tyr705) | Prevention of dimerization and nuclear translocation | mdpi.com, ashpublications.org |

| STAT-dependent genes | Downregulation of transcription | Inhibition of cell proliferation and survival | mdpi.com |

Wnt Signaling Pathway Modulation

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation. nih.govnih.gov The compound modulates this pathway through multiple mechanisms.

A key finding is that this compound can block the synthesis of the transcriptional regulators T-cell factor 4 (TCF4) and lymphoid enhancer factor 1 (LEF1), which are essential downstream components of the Wnt pathway. nih.govnih.gov This inhibition occurs at the protein level, as this compound treatment leads to a dose-dependent decrease in TCF4 and LEF1 proteins without significantly affecting their mRNA levels. nih.gov This ultimately suppresses the transcription of Wnt target genes such as Axin2 and NKD1. nih.gov

Furthermore, some studies suggest that this compound can inhibit Wnt signaling by targeting ubiquitin-specific peptidase 7 (USP7). researchgate.net Inhibition of USP7 activity by this compound can lead to the destabilization of β-catenin, a central molecule in the Wnt pathway. researchgate.net In metastatic colorectal cancer cells, this compound has been observed to impede cell migration by regulating Wnt/β-catenin signaling, partly through the upregulation of DKK-1 protein expression, a known inhibitor of the Wnt pathway. researchgate.net This multifaceted inhibition of the Wnt signaling cascade contributes to the anti-proliferative effects of this compound in cancer cells. nih.govresearchgate.net

| Target/Process | Effect of this compound | Consequence | References |

| TCF4/LEF1 | Inhibition of protein synthesis | Downregulation of Wnt target gene expression | nih.gov, nih.gov |

| USP7 | Inhibition of deubiquitinase activity | Potential destabilization of β-catenin | researchgate.net |

| Wnt/β-catenin signaling | Suppression | Inhibition of cancer cell proliferation and migration | nih.gov, researchgate.net |

| DKK-1 | Upregulation of protein expression | Inhibition of Wnt pathway | researchgate.net |

Covalent Modification of Cysteine Residues in Target Proteins

A defining characteristic of this compound's molecular mechanism is its ability to form covalent bonds with nucleophilic sites on biological molecules, particularly the thiol groups of cysteine residues in proteins. mdpi.comnih.govmdpi.com This reactivity is central to its biological activities, including its anti-inflammatory and anti-cancer effects. biorxiv.orgresearchgate.net

The chemical structure of this compound features two key reactive sites: an α-methylene-γ-lactone ring and an epoxide group. researchgate.netviamedica.pl These structures act as electrophilic centers that readily react with nucleophiles. viamedica.pl This covalent modification can alter the structure and function of target proteins, leading to the modulation of various cellular signaling pathways. nih.gov For example, the covalent modification of IκB kinase β (IKK-β) at cysteine 179 impairs NF-κB signaling. biorxiv.orgnih.gov Similarly, this compound has been shown to covalently modify cysteines in other proteins such as tubulin, heat shock proteins, and Janus kinases. nih.govbiorxiv.org

Michael Addition with α-Methylene-γ-Lactone Ring

The primary mechanism for the covalent modification of proteins by this compound is a Michael-type addition reaction involving its α-methylene-γ-lactone ring. nih.govembopress.orgljmu.ac.uk This specific chemical moiety contains an α,β-unsaturated carbonyl group that serves as a potent Michael acceptor. mdpi.commdpi.comcore.ac.uk

In this reaction, the nucleophilic thiol group (-SH) of a cysteine residue attacks the electrophilic β-carbon of the α-methylene group, forming a stable covalent bond. researchgate.netembopress.org This alkylation of cysteine thiols is responsible for the inactivation or modulation of numerous target proteins. researchgate.netnih.gov Studies have confirmed that the α-methylene-γ-lactone moiety is crucial for this reactivity. For instance, research using a derivative of this compound where this ring was reduced (11β,13-dihydrothis compound) showed a lack of reactivity with human serum albumin, whereas this compound itself readily reacted with a cysteine residue on the protein. mdpi.comresearchgate.net This specific chemical interaction underpins this compound's ability to inhibit enzymes and transcription factors that are dependent on critical cysteine residues for their function. nih.govembopress.org

Identification of Cysteine-Reactive Protein Targets (e.g., Thioredoxin Reductase (TrxR1))

Through chemoproteomic approaches, several specific protein targets of this compound that are covalently modified at cysteine residues have been identified. biorxiv.org One of the significant targets is Thioredoxin Reductase 1 (TrxR1), a key selenoenzyme in the cellular antioxidant system. nih.govcsic.es

This compound has been shown to interact with and inhibit both cytosolic TrxR1 and mitochondrial TrxR2. nih.gov The inhibition occurs through the selective targeting of the selenocysteine (B57510) residue in the active site of the enzyme. nih.gov This interaction not only inhibits the reductase function of TrxR1 but also converts it into an NADPH oxidase, leading to the generation of superoxide (B77818) anions and an increase in intracellular reactive oxygen species (ROS). nih.gov This disruption of the thioredoxin system contributes to the oxidative stress-mediated apoptosis induced by this compound. nih.govmdpi.com Overexpression of functional TrxR1 can protect cells from this compound treatment, while its knockdown sensitizes them, confirming TrxR1 as a critical functional target. nih.gov

Other identified cysteine-reactive targets include:

Focal Adhesion Kinase 1 (FAK1): Covalently modified at cysteine 427, leading to impaired FAK1-dependent signaling and reduced cancer cell proliferation, survival, and motility. biorxiv.orgnih.gov

IκB Kinase β (IKK-β): Modified at cysteine 179, resulting in the inhibition of the NF-κB signaling pathway. biorxiv.orgnih.gov

Janus Kinases (JAKs): As mentioned previously, specific cysteines in JAKs are targeted, leading to the inhibition of the JAK/STAT pathway. mdpi.comdntb.gov.ua

| Protein Target | Modified Cysteine Residue | Functional Consequence | References |

| Thioredoxin Reductase 1 (TrxR1) | Selenocysteine in active site | Inhibition of reductase activity, induction of NADPH oxidase activity | nih.gov |

| Focal Adhesion Kinase 1 (FAK1) | Cysteine 427 | Impairment of FAK-dependent signaling | biorxiv.org, nih.gov |

| IκB Kinase β (IKK-β) | Cysteine 179 | Inhibition of NF-κB signaling | biorxiv.org, nih.gov |

| Janus Kinase 2 (JAK2) | Cys178, Cys243, Cys335, Cys480 | Inhibition of kinase activity | nih.gov |

Induction of Programmed Cell Death in Cellular Models

This compound is a potent inducer of programmed cell death, or apoptosis, in a wide variety of cancer cell lines. mdpi.comresearchgate.netnih.govresearchgate.net This pro-apoptotic activity is a cornerstone of its anti-cancer effects. ashpublications.orgspandidos-publications.com The induction of apoptosis by this compound is observed in numerous cancer models, including leukemia, colorectal cancer, lung cancer, and ovarian cancer. mdpi.comashpublications.orgspandidos-publications.comnih.gov

The process is often dose- and time-dependent and is characterized by classic apoptotic features such as nuclear fragmentation, membrane blebbing, and the appearance of a sub-G1 peak in cell cycle analysis. nih.govspandidos-publications.com this compound triggers apoptosis through the activation of multiple signaling cascades, involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.comnih.govnih.gov The apoptotic mechanism is frequently associated with the generation of reactive oxygen species (ROS) and the inhibition of pro-survival signaling pathways like NF-κB and STAT3. ashpublications.orgviamedica.pl

Intrinsic (Mitochondrial) Apoptosis Pathway Activation

A primary mechanism through which this compound induces apoptosis is the activation of the intrinsic, or mitochondrial, pathway. mdpi.comviamedica.plspandidos-publications.comnih.govmdpi.com This pathway is initiated by intracellular stress signals, such as the increase in reactive oxygen species (ROS) that is consistently observed following this compound treatment. viamedica.plnih.gov

This compound-induced oxidative stress leads to mitochondrial dysfunction, characterized by the dissipation of the mitochondrial membrane potential. viamedica.pl This disruption triggers the release of pro-apoptotic proteins from the mitochondria into the cytosol, most notably cytochrome c. viamedica.plspandidos-publications.commdpi.com The release of cytochrome c is a critical event, as it associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. mdpi.com

Activated caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases, such as caspase-3. mdpi.com The activation of caspase-3 is a hallmark of apoptosis and is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to cell death. spandidos-publications.commdpi.com The activation of the intrinsic pathway by this compound is further supported by observations of changes in the Bcl-2 family of proteins, including the cleavage of Bid to its truncated form, tBid, which further promotes mitochondrial outer membrane permeabilization. viamedica.plnih.gov

Extrinsic (Death Receptor) Apoptosis Pathway Interplay

This compound not only activates the intrinsic apoptotic pathway but also sensitizes cancer cells to the extrinsic pathway, which is initiated by the binding of extracellular death ligands to transmembrane death receptors. viamedica.pl This interplay amplifies the apoptotic signal and can overcome resistance to apoptosis in some cancer cells.

A key mechanism in this process is the upregulation of death receptors on the cell surface. This compound has been shown to increase the protein levels and surface expression of Death Receptor 5 (DR5), also known as TRAIL-R2. spandidos-publications.comnih.gov This upregulation makes cancer cells more susceptible to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). spandidos-publications.comnih.gov In colorectal cancer cells, for example, this compound treatment enhances TRAIL-induced apoptosis by increasing DR5 expression. spandidos-publications.comnih.gov

The activation of death receptors like DR5 leads to the recruitment of the Fas-associated death domain (FADD) protein and procaspase-8, forming the death-inducing signaling complex (DISC). spandidos-publications.com This complex facilitates the activation of caspase-8. nih.gov Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which in turn activates the mitochondrial pathway, thus creating a positive feedback loop between the two apoptotic pathways. viamedica.plnih.gov In some cancer cell lines, this compound has been demonstrated to act through the death receptor pathway to activate caspase-8. nih.gov

| Cell Line | Effect on Extrinsic Pathway | Key Findings | Reference |

| HT-29 (Colorectal Cancer) | Sensitizes to TRAIL | Upregulates DR5 protein level and surface expression. | spandidos-publications.comnih.gov |

| HCT116 (Colorectal Cancer) | Sensitizes to TRAIL | Upregulates DR5 protein level and surface expression. | spandidos-publications.comnih.gov |

| COLO205 (Colorectal Cancer) | Activates Caspase-8 | This compound acts through the death receptor pathway. | nih.gov |

| Human Oral Cancer Cells | Enhances DR5 expression | Associated with increased caspase-8 cleavage and Bid truncation. | researchgate.net |

Caspase-Independent Cell Death Mechanisms

In addition to classical caspase-dependent apoptosis, this compound can induce caspase-independent cell death in certain cancer cells. mdpi.comoalib.comscirp.org This alternative cell death pathway is significant, particularly in apoptosis-resistant tumors.

One of the key mechanisms involved is the induction of cell death mediated by Apoptosis-Inducing Factor (AIF). nih.gov In human osteosarcoma and melanoma cells, this compound has been shown to stimulate a form of cell death that is not preventable by caspase inhibitors. nih.gov In this process, this compound treatment leads to the translocation of AIF from the mitochondria to the nucleus, where it can cause chromatin condensation and large-scale DNA fragmentation. nih.gov This AIF-mediated cell death is often preceded by the generation of reactive oxygen species (ROS). nih.gov

Another identified caspase-independent mechanism is a form of programmed necrosis known as parthanatos. scirp.org This pathway is initiated by the overactivation of Poly (ADP-ribose) polymerase 1 (PARP-1), often in response to extensive DNA damage caused by oxidative stress. scirp.orgresearchgate.net In human hepatoma HepG2 cells, this compound treatment has been shown to increase the expression of cleaved PARP-1 and activate nucleoprotein AIF, indicating the induction of parthanatos. scirp.org

Autophagy Modulation in Cellular Systems

Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the cellular context and the nature of the stimulus. This compound has been shown to be a potent modulator of autophagy in various cancer models. mdpi.comresearchgate.net

This compound has been observed to induce autophagy in a range of preclinical cancer models. researchgate.netresearchgate.netwaocp.org In pancreatic cancer cells, this compound treatment leads to a significant, concentration-dependent increase in the percentage of autophagic cells. researchgate.netnih.gov Similarly, in hepatocellular carcinoma cells and triple-negative breast cancer cells, this compound has been reported to induce autophagy. researchgate.netwaocp.org

The induction of autophagy by this compound is often linked to the generation of reactive oxygen species (ROS). frontiersin.org This ROS-mediated autophagy can, in some instances, lead to cell death. mdpi.com For example, in human osteosarcoma cells, this compound induces autophagic cell death that is dependent on ROS production and does not involve caspases. mdpi.com The induction of autophagy is characterized by the formation of autophagosomes and the accumulation of autophagic vacuoles in the cytoplasm. waocp.orgtandfonline.com

The process of autophagy is a dynamic one, referred to as autophagic flux, which involves the formation of autophagosomes, their fusion with lysosomes to form autolysosomes, and the subsequent degradation of their contents. This compound has been shown to increase autophagic flux. nih.govtandfonline.com

Analysis of autophagic flux often involves monitoring the levels of key autophagy-related proteins. This compound treatment has been shown to increase the expression of Beclin-1, a protein essential for the initiation of autophagy. researchgate.netnih.gov It also promotes the conversion of the microtubule-associated protein light chain 3-I (LC3-I) to its lipidated form, LC3-II, which is a hallmark of autophagosome formation. researchgate.netnih.gov Furthermore, this compound treatment can lead to an increase in the expression of p62/SQSTM1, a protein that is incorporated into autophagosomes and degraded upon their fusion with lysosomes. researchgate.netnih.gov

The combination of this compound with autophagy inhibitors like chloroquine (B1663885) or 3-methyladenine (B1666300) results in a further upregulation of LC3-II expression compared to treatment with this compound alone, which is indicative of an increased autophagic flux. nih.govtandfonline.com Chloroquine blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes. tandfonline.com In some cancer models, inhibiting autophagy has been shown to block this compound-induced apoptosis, suggesting that this compound can induce apoptosis through an autophagy-mediated pathway. researchgate.nettandfonline.com

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A significant mechanism of this compound's anticancer activity is its ability to induce the generation of reactive oxygen species (ROS) and promote oxidative stress within cancer cells. mdpi.comnih.govunipa.it ROS are chemically reactive molecules containing oxygen that, at high levels, can damage cellular components like DNA, proteins, and lipids, leading to cell death. mdpi.com this compound's structure, particularly the α-methylene-γ-lactone ring, can react with nucleophilic sites on cellular proteins, including those involved in maintaining redox balance. mdpi.comnih.gov

Studies have shown that this compound treatment leads to a rapid increase in intracellular ROS levels in various cancer cell lines, including osteosarcoma, melanoma, and breast cancer. unipa.itspandidos-publications.comkarger.com This induction of oxidative stress is often a precursor to apoptosis or other forms of cell death. mdpi.comnih.govproquest.com For example, in multiple myeloma cells, this compound-induced apoptosis was directly correlated with ROS generation and could be inhibited by the antioxidant L-N-acetylcysteine. proquest.com The source of ROS can vary depending on the concentration and context; at lower concentrations, mitochondria are the primary source, while at higher concentrations, NADPH oxidase (NOX) activity is also stimulated. mdpi.comspandidos-publications.com

This compound disrupts cellular redox homeostasis significantly by depleting intracellular glutathione (B108866) (GSH). mdpi.commdpi.comunipa.it GSH is a critical antioxidant that protects cells from oxidative damage by neutralizing ROS. The α-methylene-γ-lactone moiety of this compound is highly reactive with thiol groups (-SH), such as the one present in the cysteine residue of GSH. mdpi.combibliotekanauki.pl

By binding to and depleting the cellular pool of GSH, this compound compromises the cell's primary antioxidant defense system. mdpi.commdpi.comunipa.it This depletion enhances the accumulation of ROS, leading to a state of severe oxidative stress. mdpi.comunipa.it The reduction of intracellular GSH and protein thiols is considered a key event that triggers subsequent downstream effects, including mitochondrial dysfunction and the activation of cell death signaling pathways. mdpi.comunipa.it In some studies, the pro-oxidative action of this compound, through its interaction with thiol groups in glutathione and related enzymes, is considered a primary mechanism of its anti-leukemic effects. bibliotekanauki.pl

| Cell Line | Effect of this compound | Mechanism | Reference |

| MDA-MB-231 (Breast Cancer) | Time-dependent ROS generation | Initial stimulation of NADPH oxidase, later mitochondrial O₂⁻ production | spandidos-publications.com |

| MG-63 (Osteosarcoma) & SK-MEL-28 (Melanoma) | Rapid ROS generation, GSH depletion | Activation of NADPH oxidase, dissipation of mitochondrial membrane potential | unipa.it |

| Multiple Myeloma Cells | ROS-dependent apoptosis | Depletion of antioxidants; sensitivity correlated with catalase activity | proquest.com |

| HL-60 (Leukemia) | Significant reduction in GSH levels | Binding to thiol groups | bibliotekanauki.pl |

Cell Cycle Arrest Induction in Cellular Models (e.g., G0/G1, G1, G2/M)

This compound has been demonstrated to interfere with the normal progression of the cell cycle, inducing arrest at different phases in various cancer cell models. omicsonline.orgresearchgate.net This disruption prevents cancer cells from proliferating and can precede the induction of apoptosis.

In human 5637 bladder cancer cells, treatment with this compound resulted in a dose-dependent increase in the cell population in the G1 phase. nih.gov This G1 arrest was associated with a decrease in the S phase population and was linked to the modulation of cyclin D1. nih.gov Similarly, in A549 lung cancer cells, this compound induced cell cycle arrest at the G0/G1 phase. d-nb.info

Conversely, in other cell types, this compound causes arrest at the G2/M checkpoint. For instance, in H1792 lung cancer cells, a G2/M arrest was observed. d-nb.info This difference in the cell cycle checkpoint activation may be related to the p53 tumor suppressor status of the cell lines. d-nb.info In HL-60 and Jurkat leukemia cells, this compound at concentrations of 2–8 μM induced a transient arrest in the G2 and M phases, which was then followed by apoptosis. tandfonline.com This G2/M arrest has also been noted in glioblastoma cells, where it was associated with the downregulation of survivin. omicsonline.org

| Cell Line | Cell Cycle Phase of Arrest | Associated Molecular Events | Reference |

| 5637 (Bladder Cancer) | G1 | Modulation of cyclin D1, decrease in S phase | nih.gov |

| A549 (Lung Cancer) | G0/G1 | p53 status may influence the response | d-nb.info |

| H1792 (Lung Cancer) | G2/M | p53 status may influence the response | d-nb.info |

| HL-60 & Jurkat (Leukemia) | G2/M (transient) | Followed by induction of apoptosis | tandfonline.com |

| Glioblastoma Cells | G2/M | Downregulation of survivin | omicsonline.org |

Targeting Cancer Stem Cells (CSCs) and Leukemia Stem Cells (LSCs) in Preclinical Models

A particularly compelling property of this compound is its ability to selectively target cancer stem cells (CSCs) and leukemia stem cells (LSCs). mdpi.comnih.govnih.gov These cell populations are thought to be responsible for tumor initiation, maintenance, relapse, and resistance to conventional chemotherapy. nih.govjcancer.org

The first studies highlighting this capability focused on hematological malignancies. mdpi.com Research demonstrated that this compound induces robust apoptosis in primary human acute myeloid leukemia (AML) cells and blast crisis chronic myelogenous leukemia (CML) cells, while notably sparing normal hematopoietic stem and progenitor cells. nih.govradsource.com Further analysis using in vitro colony assays and in vivo NOD/SCID xenograft models confirmed that this compound preferentially targets AML progenitor and stem cell populations. nih.govradsource.com The mechanism for this selective eradication of LSCs is strongly associated with the inhibition of the NF-κB pathway, proapoptotic activation of p53, and the induction of oxidative stress. nih.govradsource.com A water-soluble analog, dimethylaminothis compound (B10826480) (DMAPT), was also shown to effectively eradicate LSCs from both myeloid and lymphoid leukemias. nih.gov

This selective action extends to solid tumors. This compound has been shown to reduce the viability of CSCs in various cancers, including breast cancer, osteosarcoma, and nasopharyngeal carcinoma. omicsonline.orgnih.gov In renal cell carcinoma models, this compound inhibited the formation of mammospheres, a characteristic of CSCs, and suppressed the expression of stem cell markers like ALDH1, CD133, Oct4, and Sox2. spandidos-publications.com In nasopharyngeal carcinoma, the suppression of cancer stem-like cells by this compound was linked to the inhibition of the NF-κB/COX-2 signaling pathway. nih.gov This ability to kill cancer stem cells while leaving normal cells unharmed makes this compound a promising agent for targeting the root cause of cancer recurrence. aacrjournals.org

| Cancer Type | Target Cell Population | Observed Effect | Proposed Mechanism | Reference |

| Acute Myeloid Leukemia (AML) | Leukemia Stem Cells (LSCs) & Progenitors | Selective apoptosis, ablation of primitive leukemia cells | NF-κB inhibition, p53 activation, increased ROS | nih.govradsource.com |

| Acute Lymphoblastic Leukemia (ALL) | Leukemia-Initiating Cells (LICs) | Prevention of engraftment in mice, improved survival | Apoptosis induction | ashpublications.org |

| Drug-Resistant Leukemia | Drug-Resistant LSCs | Eradication of resistant LSCs, induction of apoptosis | Attenuation of NF-κB activation | jcancer.org |

| Renal Cell Carcinoma | Cancer Stem-like Cells | Inhibition of mammosphere formation, decreased stem cell markers | Inhibition of PI3K/AKT pathway | spandidos-publications.com |

| Nasopharyngeal Carcinoma | Cancer Stem-like Cells | Suppression of viability | Inhibition of NF-κB/COX-2 pathway | nih.gov |

Inhibition of Inflammasome Activity (e.g., NLRP3)

This compound is recognized as a potent inhibitor of inflammasome activity, demonstrating a significant impact on the innate immune response. invivogen.com Its inhibitory actions are not limited to a single inflammasome but extend across multiple types, including the well-characterized NLRP1, NLRC4, and particularly the NLRP3 inflammasome. invivogen.comfrontiersin.org Notably, its inhibitory effects on the inflammasome are distinct from its well-documented suppression of the NF-κB pathway. nih.govresearchgate.net Research indicates that this compound employs a multi-pronged approach to disrupt inflammasome function, targeting key components at different stages of the activation cascade.

Detailed research findings reveal that this compound directly targets both the central NLRP3 sensor protein and the downstream effector enzyme, caspase-1. nih.gov One of its primary mechanisms is the direct inhibition of the ATPase activity of NLRP3. nih.govfrontiersin.org The NACHT domain of the NLRP3 protein possesses essential ATPase activity required for its oligomerization and subsequent inflammasome assembly; by inhibiting this function, this compound effectively prevents the initial steps of inflammasome formation. nih.govfrontiersin.org This inhibition is thought to occur through the modification of cysteine residues within the ATPase domain of NLRP3. invivogen.comfrontiersin.org

Furthermore, studies have shown that this compound disrupts the physical assembly of the NLRP3 inflammasome complex. researchgate.netnih.gov It interferes with crucial protein-protein interactions, including the association between NLRP3 and NEK7, the oligomerization of NLRP3 monomers, and the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). researchgate.netresearchgate.net this compound has also been reported to suppress upstream activation signals, such as potassium (K+) efflux, a common trigger for NLRP3 activation. researchgate.net

In addition to targeting the NLRP3 protein directly, this compound is a direct inhibitor of caspase-1, the protease responsible for cleaving pro-inflammatory cytokines. nih.govresearchgate.net Mass spectrometry analysis has confirmed that this compound irreversibly inhibits caspase-1 by alkylating a critical cysteine residue (C285) on its p20 subunit. frontiersin.orgmdpi.com This action blocks the enzymatic activity of caspase-1, preventing the maturation and release of potent inflammatory mediators like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). frontiersin.orgnih.gov Because caspase-1 is a common downstream component for multiple inflammasomes, its inhibition by this compound explains the compound's broad-spectrum activity against the NLRP1, NLRC4, and NLRP3 pathways. frontiersin.orgnih.gov These inhibitory effects have been consistently observed in various cellular models, including mouse and human macrophages, in response to diverse NLRP3 stimuli such as ATP, nigericin, and monosodium urate (MSU) crystals. nih.gov

Table 1: Research Findings on this compound's Inhibition of NLRP3 Inflammasome

| Model System | Key Findings | Proposed Mechanism of Inhibition |

| Mouse Macrophages (BMDMs, NG5 cells) | Inhibited caspase-1 activation and pyroptotic cell death in response to ATP, nigericin, and MSU. nih.gov | Direct inhibition of caspase-1 protease activity and inhibition of NLRP3's ATPase activity. nih.gov |

| Human Macrophages (THP-1 cells) | Blocked MSU-induced caspase-1 activation. nih.gov | Targets a common signaling component downstream of NLRP3 stimuli. nih.gov |

| Purified Recombinant Caspase-1 | Directly inhibited the protease activity of the enzyme. nih.gov | Alkylation of critical cysteine residues (C285) in the p20 subunit of caspase-1. frontiersin.orgnih.govmdpi.com |

| Purified NLRP3 Protein | Inhibited the intrinsic ATPase activity of NLRP3 in a dose-dependent manner. nih.gov | Direct interaction with and inhibition of the NLRP3 ATPase domain, likely via cysteine modification. nih.govfrontiersin.org |

| Various Cellular Models | Prevented the assembly of the NLRP3 inflammasome complex. researchgate.netnih.gov | Disruption of NLRP3-NEK7 interaction, NLRP3 oligomerization, and NLRP3-ASC interaction. researchgate.netresearchgate.net |

Preclinical Biological Activities and Mechanistic Insights Cellular and Animal Models

Anti-Inflammatory Potential in Experimental Models

Parthenolide (B1678480), a sesquiterpene lactone primarily found in the plant feverfew (Tanacetum parthenium), has demonstrated significant anti-inflammatory properties in a variety of preclinical studies. frontiersin.orgmdpi.com Its mechanisms of action are multifaceted, involving the modulation of key inflammatory pathways and mediators.

Inhibition of Pro-Inflammatory Mediators

This compound has been shown to effectively inhibit the production and expression of several critical pro-inflammatory mediators. nih.gov A primary target of this compound is the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of the inflammatory response. mdpi.comomicsonline.orgnih.gov By inhibiting the IκB kinase (IKK) complex, this compound prevents the degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm and blocks its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes. nih.govmdpi.com

This inhibition of NF-κB activation leads to a downstream reduction in the expression of several key inflammatory molecules:

Tumor Necrosis Factor-alpha (TNF-α): Studies have consistently shown that this compound treatment significantly reduces the production of TNF-α in various inflammatory models. nih.govnih.govmdpi.com In murine models of colitis, this compound administration markedly lowered TNF-α levels. nih.gov

Interleukin-6 (IL-6): this compound has been observed to decrease the secretion of IL-6, another pivotal pro-inflammatory cytokine. nih.govmdpi.comfrontiersin.org It can block IL-6-induced gene expression by inhibiting the phosphorylation of STAT3. omicsonline.org

Cyclooxygenase-2 (COX-2): The expression of COX-2, an enzyme responsible for the synthesis of prostaglandins (B1171923) during inflammation, is also suppressed by this compound. nih.govmdpi.com This effect has been observed in lipopolysaccharide (LPS)-stimulated macrophage cells. omicsonline.org

Inducible Nitric Oxide Synthase (iNOS): this compound has been found to be an effective inhibitor of iNOS synthesis and subsequent nitric oxide (NO) production, which are key components of the inflammatory cascade. nih.govomicsonline.orgresearchgate.net

The inhibitory effects of this compound on these pro-inflammatory mediators are dose-dependent and have been demonstrated in various cell types, including microglia and macrophages. mdpi.comencyclopedia.pub

Impact on Immune Cell Activation and Migration in in vitro systems

This compound has been shown to directly impact the function of various immune cells in in vitro settings. It can modulate immune cell activation and migration, which are critical processes in the inflammatory response. By inhibiting the NF-κB pathway, this compound can interfere with the activation of macrophages and T lymphocytes. mdpi.com Furthermore, some studies suggest that this compound can influence the polarization of microglia, the resident immune cells of the central nervous system, thereby affecting neuroinflammation. mdpi.com

Efficacy in Murine Models of Inflammation

The anti-inflammatory effects of this compound observed in cellular models have been successfully translated to in vivo animal models of inflammatory diseases.

Endotoxic Shock: In rodent models of endotoxic shock induced by lipopolysaccharide (LPS), administration of this compound has been shown to ameliorate cardiovascular derangement and improve survival rates. omicsonline.orgresearchgate.net This protective effect is correlated with the inhibition of the NF-κB pathway. researchgate.net

Colitis: this compound has demonstrated significant therapeutic potential in murine models of colitis. nih.gov In dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, this compound treatment reduced the severity of the disease, as indicated by lower disease activity index and histological scores. nih.gov This was accompanied by a reduction in myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and decreased production of TNF-α and IL-1β in the colon. nih.gov

Antineoplastic Activity in Cancer Cell Lines and Xenograft Models

This compound has garnered considerable attention for its potent anticancer properties, demonstrating efficacy against a wide range of cancer types in both in vitro and in vivo preclinical models. nih.govresearchgate.net A notable characteristic of this compound is its ability to selectively induce cell death in cancer cells while having minimal effects on normal cells. mdpi.commdpi.comnih.gov

Growth Inhibition and Cytotoxicity Across Diverse Cancer Cell Types

This compound exhibits broad-spectrum anti-cancer activity, inhibiting the growth and inducing cytotoxicity in numerous cancer cell lines.

Hematological Malignancies: this compound has shown significant activity against various hematological cancers. It induces apoptosis in primary human acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) cells, including the cancer stem cells, without harming normal hematopoietic cells. mdpi.comnih.gov This effect is often mediated through the inhibition of NF-κB and the induction of reactive oxygen species (ROS). mdpi.com Studies have also demonstrated its efficacy in multiple myeloma cell lines. frontiersin.org

Solid Tumors: The cytotoxic effects of this compound extend to a wide array of solid tumors.

Breast Cancer: In breast cancer cell lines such as MCF-7, this compound inhibits growth in a concentration-dependent manner. tandfonline.com

Cervical Cancer: Similarly, in SiHa cervical cancer cells, this compound has been shown to inhibit proliferation. tandfonline.com

Lung Cancer: In A549 and H1299 lung cancer cell lines, this compound has been found to substantially inhibit cell proliferation and migration. spandidos-publications.com

Prostate Cancer: this compound inhibits the growth of prostate cancer cells, including the CWR22Rv1 cell line. aacrjournals.org

Colorectal Cancer: In colorectal cancer cell lines like HT-29, SW620, and LS174T, this compound treatment induces apoptosis. nih.govnih.gov

Pancreatic Cancer: this compound has been shown to significantly inhibit the proliferation of pancreatic cancer cells. mdpi.com

Bladder Cancer: Treatment of 5637 bladder cancer cells with this compound resulted in a significant decrease in cell viability. mdpi.com

The following table summarizes the cytotoxic activity of this compound in various cancer cell lines:

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SiHa | Cervical Cancer | 8.42 ± 0.76 | tandfonline.com |

| MCF-7 | Breast Cancer | 9.54 ± 0.82 | tandfonline.com |

| CWR22Rv1 | Prostate Cancer | ~5 (MTT assay, 48h) | aacrjournals.org |

| CWR22Rv1 | Prostate Cancer | ~1 (Clonogenic assay, 24h) | aacrjournals.org |

The growth inhibitory effects of this compound are often attributed to its ability to induce apoptosis, or programmed cell death. nih.govnih.gov This is achieved through various mechanisms, including the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. tandfonline.com Furthermore, this compound can trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases. nih.govkarger.com

Anti-Angiogenic Effects in Preclinical Assays

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has demonstrated significant anti-angiogenic properties in preclinical studies. mdpi.comnih.gov It can inhibit the formation of tube-like structures by endothelial cells in vitro and reduce microvessel density in tumor xenograft models. nih.govnih.gov

The anti-angiogenic effects of this compound are, at least in part, mediated by the suppression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. frontiersin.orgnih.gov By inhibiting the NF-κB pathway, this compound can downregulate the expression of VEGF, thereby impeding the development of new blood vessels that supply nutrients to the tumor. nih.govnih.gov This has been observed in models of esophageal squamous cell carcinoma and pancreatic cancer. mdpi.comnih.gov

Anti-Metastatic Potential in in vitro and in vivo Models

This compound (PTL), a sesquiterpene lactone, has demonstrated significant anti-metastatic properties in a variety of preclinical cancer models. Its mechanisms of action are multifaceted, primarily involving the inhibition of key signaling pathways that regulate cancer cell invasion, migration, and angiogenesis.

A central target of this compound is the nuclear factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many aggressive cancers and controls the expression of numerous genes involved in metastasis. aacrjournals.org In murine osteosarcoma cells (LM8), this compound has been shown to inhibit NF-κB activity, which in turn suppresses the expression of vascular endothelial growth factor (VEGF), a potent promoter of angiogenesis. aacrjournals.org This inhibition of VEGF is a key mechanism behind this compound's ability to suppress lung metastasis in both experimental and spontaneous metastasis models of osteosarcoma. aacrjournals.org Studies have shown that while this compound treatment effectively prevents lung colonization when administered early, it does not reduce metastasis once tumor cells have already homed to the lungs, suggesting its primary effect is on the early stages of the metastatic cascade. aacrjournals.org

In addition to its anti-angiogenic effects, this compound impacts cell migration and invasion. In bladder cancer cells, this compound has been found to inhibit their invasive capabilities. mdpi.com Similarly, in pancreatic cancer models, it suppresses metastatic activity. d-nb.info A soluble analog of this compound, dimethylamino this compound (DMAPT), has been observed to inhibit cell migration in breast cancer cells. tandfonline.com The anti-metastatic effects of this compound are also linked to its ability to regulate the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell dissemination. tandfonline.com

The table below summarizes key preclinical findings on the anti-metastatic effects of this compound.

| Model System | Key Findings | Implicated Mechanisms | Reference |

| Murine Osteosarcoma (LM8 cells) | Suppressed lung metastasis in vivo; Inhibited cell proliferation and VEGF expression in vitro. | Inhibition of NF-κB activity. | aacrjournals.org |

| Human Bladder Cancer (5637 cells) | Inhibited invasive ability of cancer cells in vitro. | Not specified. | mdpi.com |

| Pancreatic Cancer Cells | Suppressed metastatic activity. | Not specified. | d-nb.info |

| Breast Cancer Cells | DMAPT (analog) inhibited cell migration. | Regulation of EMT. | tandfonline.com |

| Esophageal Squamous Cell Carcinoma | Inhibited migration and invasion. | Inhibition of NF-κB-mediated VEGF expression. | tandfonline.com |

Sensitization of Cancer Cells to Conventional Therapies (Chemo- and Radiotherapy)

A significant aspect of this compound's preclinical profile is its ability to sensitize cancer cells to conventional treatments like chemotherapy and radiotherapy, potentially overcoming drug resistance. mdpi.com This sensitizing effect is largely attributed to its inhibition of pro-survival signaling pathways, most notably NF-κB. mdpi.comnih.gov

Chemosensitization: